molecular formula C12H12O3 B2966589 methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate CAS No. 246854-75-1

methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate

Cat. No. B2966589
CAS RN: 246854-75-1
M. Wt: 204.225
InChI Key: VFXNIKXSKACVMI-PTMIQVEGSA-N
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Description

Methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential applications in scientific research.

Scientific Research Applications

Structural Analysis and Synthesis

The intricate structure of cubane derivatives, including those similar to methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate, makes them a subject of interest in the field of crystallography and synthetic chemistry. For instance, research on the cubane structure revealed insights into substituent effects on the four-membered ring system, showcasing the influence of various substituents on bond lengths within the cubane skeleton (Irngartinger et al., 1999). These findings are crucial for designing new materials with tailored properties.

Catalysis

Cubane-based compounds have been investigated for their role in catalysis. The unique structural features of cubane derivatives can influence their reactivity and stability, making them potential candidates for catalysts in organic synthesis. Although direct studies on methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate as a catalyst are not available, related research on organotin(IV) complexes with Schiff base ligands demonstrates the potential for such structures in anticancer drug synthesis (Basu Baul et al., 2009). This suggests a broader application of similar cubane-based compounds in catalysis and drug development.

Drug Synthesis and Design

The structural peculiarities of cubane and its derivatives offer unique opportunities in drug synthesis and design. For example, Schiff base organotin(IV) complexes have been evaluated for their cytotoxicity against various human tumor cell lines, indicating the role of cubane-like structures in medicinal chemistry (Basu Baul et al., 2009). While methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate itself was not directly studied, the research on structurally complex molecules points to potential applications in developing new therapeutic agents.

properties

IUPAC Name

methyl 4-acetylcubane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXNIKXSKACVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12C3C4C1C5C2C3C45C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate

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